molecular formula C11H12N2O B1275358 N-(1-cyano-1-methylethyl)benzamide CAS No. 54016-31-8

N-(1-cyano-1-methylethyl)benzamide

Cat. No. B1275358
CAS RN: 54016-31-8
M. Wt: 188.23 g/mol
InChI Key: KQMOBXIDUMSODX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The specific structure of N-(1-cyano-1-methylethyl)benzamide is not directly discussed in the provided papers, but related compounds with benzamide moieties and cyano groups have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another approach reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst . These methods suggest that similar strategies could be employed for the synthesis of N-(1-cyano-1-methylethyl)benzamide, potentially involving the acylation of a suitable cyano-substituted amine with a benzoyl chloride derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of N-(4-methylbenzyl)benzamide was determined to crystallize in an orthorhombic lattice . The molecular structure is stabilized by intermolecular hydrogen bonds and weak interactions. Similarly, the molecular structure of N-(1-cyano-1-methylethyl)benzamide could be expected to exhibit characteristic hydrogen bonding and other stabilizing interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The compound with a 3,5-dinitrophenyl group among the synthesized benzamide derivatives exhibited a color transition in response to fluoride anion, indicating a potential for chemical sensing applications . The reactivity of N-(1-cyano-1-methylethyl)benzamide could also be explored for similar or other chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are diverse. For instance, the synthesized N-(4-methylbenzyl)benzamide showed potential for multifunctional optical and piezoelectric applications . The compound's dielectric properties, mechanical strength, and thermal stability were investigated. The physical and chemical properties of N-(1-cyano-1-methylethyl)benzamide would likely be influenced by its cyano and benzamide groups, which could be analyzed using similar techniques.

Case Studies

While no specific case studies on N-(1-cyano-1-methylethyl)benzamide were provided, the papers discuss various benzamide derivatives that serve as models for understanding the behavior of such compounds. For example, the colorimetric sensing of fluoride anions by a benzamide derivative and the crystal morphology prediction based on intermolecular bond strength are relevant studies that provide insights into the potential applications and properties of benzamide compounds.

Scientific Research Applications

Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to N-(1-cyano-1-methylethyl)benzamide, have been synthesized and studied for their colorimetric sensing properties. One derivative containing a 3,5-dinitrophenyl group demonstrated a remarkable color transition from colorless to black in the presence of fluoride anions. This change is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Research has explored benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, for selective targeting of melanotic melanoma. These compounds have shown high binding capacity and enhanced cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. This highlights the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Neuroleptic Activity

Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than traditional neuroleptics, indicating its potential as a drug for treating psychosis (Iwanami et al., 1981).

Solubility and Cocrystal Formation

The solubility of benzamide in various solvents was studied, which is critical for its applications in drug formulation and chemical processes. For instance, the solubility in alcohols like ethanol was used to form benzamide cocrystals with benzoic acid, demonstrating the importance of understanding solubility for the development of pharmaceutical formulations (Ouyang et al., 2019).

Microwave-Promoted Synthesis

Microwave irradiation has been employed for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, more efficient, and faster synthesis route compared to traditional thermal heating, indicating its utility in the synthesis of benzamide derivatives (Saeed, 2009).

Modulation of Metabotropic Glutamate-5 Receptor

Benzamide derivatives have been studied for their role in modulating the metabotropic glutamate-5 receptor, an important target in neurological disorders. For example, CDPPB, a benzamide derivative, was found to potentiate glutamate-induced calcium release, providing insights into the development of treatments for neurological conditions (de Paulis et al., 2006).

Safety And Hazards

The safety information for N-(1-cyano-1-methylethyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOBXIDUMSODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395882
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)benzamide

CAS RN

54016-31-8
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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